molecular formula C11H16ClNO B1285029 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride CAS No. 80096-56-6

1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride

Cat. No.: B1285029
CAS No.: 80096-56-6
M. Wt: 213.7 g/mol
InChI Key: SEAQLFJBLCNUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride is a chemical compound with the empirical formula C11H15NO · HCl and a molecular weight of 213.70 . This compound is known for its unique structure, which includes a tetrahydronaphthalene ring system with an aminomethyl group and a hydroxyl group. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride typically involves the following steps:

    Formation of the Tetrahydronaphthalene Ring: The starting material, naphthalene, undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.

    Introduction of the Aminomethyl Group: The tetrahydronaphthalene is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the desired position.

    Hydroxylation: The final step involves the hydroxylation of the tetrahydronaphthalene ring to introduce the hydroxyl group at the 1-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include fully saturated hydrocarbons.

    Substitution: Products vary depending on the electrophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors or enzymes, leading to biological effects. The hydroxyl group may also play a role in its activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

  • 1-Amino-1,2,3,4-tetrahydro-2-naphthalenol
  • 2-(Aminomethyl)-4-chloronaphthalen-1-ol hydrochloride
  • 1-(Aminomethyl)-N,N-dimethylcyclohexanamine dihydrochloride

Uniqueness: 1-Aminomethyl-1,2,3,4-tetrahydro-naphthalen-1-ol hydrochloride is unique due to its specific combination of functional groups and the tetrahydronaphthalene ring system. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-8-11(13)7-3-5-9-4-1-2-6-10(9)11;/h1-2,4,6,13H,3,5,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQLFJBLCNUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588761
Record name 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80096-56-6
Record name 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.